O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD34178928 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD34178928 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of MFCD34178928 is scaled up using large reactors and automated systems to ensure consistent quality and high throughput. The industrial production process often involves continuous monitoring and adjustment of reaction parameters to maintain optimal conditions. This ensures that the compound is produced in large quantities while maintaining its chemical integrity.
Análisis De Reacciones Químicas
Types of Reactions: MFCD34178928 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD34178928 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully chosen to promote the desired reaction pathway and yield the major products.
Major Products Formed: The major products formed from the reactions of MFCD34178928 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
MFCD34178928 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, MFCD34178928 is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD34178928 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, which can alter their activity and trigger downstream signaling events. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
MFCD34178928 can be compared with other similar compounds to highlight its unique properties Similar compounds may share structural features or functional groups, but MFCD34178928 may exhibit distinct reactivity or stability that sets it apart Some similar compounds include those with analogous functional groups or similar molecular frameworks
Conclusion
MFCD34178928 is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Propiedades
Fórmula molecular |
C7H8ClF3N2O |
---|---|
Peso molecular |
228.60 g/mol |
Nombre IUPAC |
O-[[6-(trifluoromethyl)pyridin-3-yl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;/h1-3H,4,11H2;1H |
Clave InChI |
YUIFRVKTSLKXGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CON)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.